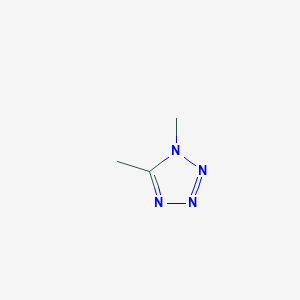

1,5-Dimethyltetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Dimethyltetrazole is a useful research compound. Its molecular formula is C3H6N4 and its molecular weight is 98.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Energetic Coordination Compounds (ECCs)

1,5-Dimethyltetrazole has gained attention as a ligand in the formation of energetic coordination compounds. It is characterized by its endothermic properties and insensitivity, making it suitable for use in energetic materials. Recent studies have demonstrated that DMT can be combined with various metal cations (e.g., Mn, Fe, Co, Ni, Cu, Zn) to form new ECCs with tailored physicochemical properties. These compounds are adaptable for specific applications such as propellants and explosives .

Synthesis of DMT

DMT can be synthesized through two primary methods:

- Reaction of acetone with azido(trimethyl)silane

- Reaction of acetoxime benzenesulfonate with sodium azide

These methods facilitate the production of DMT in a laboratory setting, enabling further research into its applications in coordination chemistry .

Medicinal Chemistry

Antibacterial Activity

Research has indicated that derivatives of 1,5-disubstituted tetrazoles, including DMT, exhibit antibacterial properties. A study synthesized various 1,5-disubstituted tetrazole derivatives and evaluated their antibacterial activity against several bacterial strains. The findings suggested that these compounds could serve as potential candidates for developing new antibacterial agents .

Cancer Research

Recent investigations into the synthesis of 1,5-disubstituted tetrazole-indole hybrids have shown promising results in the context of cancer treatment. These hybrids were evaluated against MCF-7 breast cancer cells, revealing moderate activity linked to specific substitutions on the tetrazole ring. The combination of DMT with indole moieties enhances the pharmacodynamic profile of these compounds, indicating their potential as therapeutic agents .

Summary of Case Studies

Análisis De Reacciones Químicas

Alkylation and Arylation Reactions

1,5-Dimethyltetrazole undergoes selective alkylation/arylation at N-2 or N-4 positions, depending on reaction conditions.

Key Findings :

-

N-2 selectivity arises from steric hindrance of the 1,5-methyl groups, favoring attack at the less hindered N-2 position .

-

Alkyl diacyl peroxides enable primary alkylation without pre-functionalization .

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions, though methyl groups reduce reactivity compared to unsubstituted tetrazoles.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acrylonitrile | Microwave, ZnCl₂ catalyst, 100°C | Pyrazoline-tetrazole hybrid | 62% | |

| Benzyl azide | CuAAC, K₂CO₃, RT | Triazole-tetrazole conjugate | 58% |

Mechanistic Insight :

-

Methyl groups decrease electron density at C-5, slowing dipolarophile interactions .

-

Microwave irradiation compensates for steric effects by accelerating reaction kinetics .

Thermal Decomposition

This compound decomposes exothermically at elevated temperatures:

| Condition | Pathway | Byproducts | T₀ (°C) | Source |

|---|---|---|---|---|

| 160–200°C (neat) | Ring scission | Methylamine + N₂ + HCN | 175 | |

| 220°C (acidic) | Sequential demethylation + ring rupture | NH₃ + CO₂ + CH₄ | 195 |

Stability Data :

Acid/Base-Mediated Reactions

The compound displays ambident reactivity in acidic/basic media:

Critical Observations :

-

Protonation occurs preferentially at N-4 due to methyl group inductive effects (DFT-calculated ΔpKa = 1.3) .

Coordination Chemistry

This compound acts as a monodentate ligand via N-2:

| Metal Salt | Conditions | Complex Formed | Stability | Source |

|---|---|---|---|---|

| Cu(ClO₄)₂ | MeOH, RT | Cu(L)₄₂ | Air-stable, blue crystals | |

| AgNO₃ | H₂O/EtOH, 50°C | [Ag(L)₂]NO₃ | Photosensitive |

Structural Data :

Electrophilic Substitution

Despite low aromaticity, C-5 undergoes limited electrophilic substitution:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | 5-Nitro-1,5-dimethyltetrazole | 41% | |

| Cl₂ (g) | UV light, CCl₄ | 5-Chloro-1,5-dimethyltetrazole | 29% |

Limitations :

-

Methyl groups deactivate the ring, requiring harsh conditions.

Redox Reactions

Controlled oxidation/reduction pathways have been characterized:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | pH 12, 60°C | 1,5-Dimethyltetrazolone | 78% | |

| H₂ (1 atm) | Pd/C, EtOH | 1,5-Dimethyltetrazolidine | 64% |

Mechanistic Notes :

Propiedades

Número CAS |

5144-11-6 |

|---|---|

Fórmula molecular |

C3H6N4 |

Peso molecular |

98.11 g/mol |

Nombre IUPAC |

1,5-dimethyltetrazole |

InChI |

InChI=1S/C3H6N4/c1-3-4-5-6-7(3)2/h1-2H3 |

Clave InChI |

HWHNFJYQDMSYAF-UHFFFAOYSA-N |

SMILES |

CC1=NN=NN1C |

SMILES canónico |

CC1=NN=NN1C |

Key on ui other cas no. |

5144-11-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.